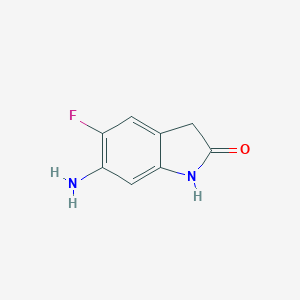

6-Amino-5-fluoroindolin-2-one

Descripción general

Descripción

6-Amino-5-fluoroindolin-2-one is an organic compound with the molecular formula C8H7FN2O. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an amino group at the 6th position and a fluorine atom at the 5th position makes this compound unique and of significant interest in various fields of research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-fluoroindolin-2-one typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is advantageous due to its high yield, short reaction time, and eco-friendly nature. The reaction is catalyzed by copper dipyridine dichloride and conducted under microwave irradiation for 9-15 minutes, resulting in good to excellent yields (64-92%) of the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and copper catalysis suggests potential scalability for industrial applications, given the efficiency and environmental benefits of these methods .

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-5-fluoroindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have different functional groups replacing the amino or fluoro groups .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₈H₇FN₂O

- Molecular Weight : 166.15 g/mol

- IUPAC Name : 6-amino-5-fluoroindolin-2-one

The compound is characterized by its indole structure, which is known for its versatility in biological applications. The incorporation of fluorine enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Anticancer Activity

This compound has shown promising results in various studies related to cancer treatment:

- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by inhibiting critical signaling pathways, particularly those involving tyrosine kinase receptors. This inhibition can disrupt cell proliferation and promote programmed cell death .

- Cytotoxicity Studies : Experimental results indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been noted to inhibit colorectal cancer cell colony formation and promote apoptosis through reactive oxygen species (ROS) production.

- Molecular Docking Studies : In silico studies have demonstrated that this compound binds effectively to key proteins involved in tumor growth and metastasis. It has been reported to have a docking score indicating strong binding affinity, suggesting its potential as an anticancer agent .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

- Microwave-Assisted Synthesis : A notable method involves the reaction of 5-fluoroisatin with hydrazine hydrate under microwave irradiation, which allows for full reaction control, excellent product yields, and shorter reaction times.

- Conventional Heating Methods : Traditional methods also exist for synthesizing this compound, often involving longer reaction times but yielding comparable results.

| Synthesis Method | Reactants | Conditions | Duration |

|---|---|---|---|

| Microwave | 5-Fluoroisatin, Hydrazine | Water, 140 °C | 6 hours |

| Conventional | Various anilines | Varies | Varies |

Interaction Studies

Research indicates that this compound can effectively bind to specific intracellular targets. Its ability to modulate pathways associated with cell growth and survival makes it a candidate for further investigation in targeted therapies.

To contextualize the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoroisatin | Fluoro group; no amino group | Precursor for synthesizing various indole derivatives |

| 4-Fluoroindolin-2-one | Fluorinated indole; different fluoro position | Potentially different biological activity due to substitution |

| 7-Acetyl-5-fluoroindolin-2-one | Acetyl substitution at the 7th position | May exhibit different pharmacological profiles |

This comparison highlights the unique combination of amino and fluoro groups in this compound, which may lead to distinct biological activities compared to other compounds.

Case Studies

Several preclinical studies have documented the efficacy of this compound:

- Colorectal Cancer Study : A study demonstrated that this compound could inhibit CRC cell migration while promoting apoptosis through ROS production. This suggests its potential as a lead candidate for developing treatments against colorectal cancer.

- Molecular Docking Analysis : Another investigation utilized molecular docking software to evaluate the binding affinity of various compounds against cancer-related targets. The results indicated promising activity predictions based on docking scores comparable to established anticancer agents .

Mecanismo De Acción

The mechanism of action of 6-Amino-5-fluoroindolin-2-one involves its interaction with various molecular targets and pathways. The presence of the amino and fluoro groups allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity, selectivity, and biological activity .

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoroindolin-2-one: Lacks the amino group at the 6th position.

6-Aminoindolin-2-one: Lacks the fluoro group at the 5th position.

5,6-Difluoroindolin-2-one: Contains an additional fluoro group at the 6th position.

Uniqueness

6-Amino-5-fluoroindolin-2-one is unique due to the simultaneous presence of both amino and fluoro groups, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

6-Amino-5-fluoroindolin-2-one is a compound of significant interest in medicinal chemistry, primarily due to its unique structural characteristics and promising biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of an amino group at the sixth position and a fluorine atom at the fifth position. Its molecular formula is , with a molecular weight of 166.15 g/mol. The presence of both amino and fluoro groups imparts distinct chemical properties that enhance its biological activity, making it a versatile compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound has shown potential in:

- Inducing Apoptosis : It may trigger programmed cell death in cancer cells by inhibiting critical signaling pathways such as the PI3K/AKT/mTOR pathway.

- Anticancer Activity : Several studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including acute myeloid leukemia (AML) cells .

- Antimicrobial Properties : Research suggests that it may also possess antimicrobial activity, although specific mechanisms are still under investigation.

Case Studies and Experimental Results

- Cytotoxicity Against Cancer Cells :

-

Synthesis and Biological Evaluation :

- The synthesis of this compound typically involves microwave-assisted methods that yield high purity and good yields (64-92%). This efficient synthesis method allows for rapid development and screening of various derivatives for biological evaluation.

-

Comparison with Similar Compounds :

- A comparative analysis highlighted the unique properties of this compound relative to other indole derivatives, emphasizing its dual functionality which enhances its reactivity and selectivity in biological systems.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H7FN2O | Unique amino and fluoro groups; potential anticancer activity |

| 7-Amino-5-fluoroindolin-2-one | C8H7FN2O | Amino group at the seventh position; potential anticancer activity |

| 6-Fluoroindolin-2-one | C8H6FNO | Lacks amino group; primarily studied for fluorescent properties |

| 5-Aminoindolin-2-one | C8H8N2O | Amino group at the fifth position; used in organic syntheses |

| 6-Amino-3,3-dimethylindolin-2-one | C10H12N2O | Dimethyl substitution; different biological activity profile |

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development:

- Pharmaceutical Intermediate : Its derivatives are being explored as potential therapeutic agents for various conditions, particularly cancers.

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules with enhanced biological activities .

Propiedades

IUPAC Name |

6-amino-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQRWWOHJBWWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-amino-5-fluoroindolin-2-one synthesized in the context of this study?

A1: The article describes the synthesis of this compound through a multi-step process starting with the bis-nitration of m-fluorophenylacetic acid. This is followed by reduction and cyclization reactions to yield the desired this compound. This compound then serves as a precursor for further modifications to generate the target tetrahydrophthalimide-substituted indolin-2-one derivatives [].

Q2: What is the role of this compound in the synthesis of the final compounds?

A2: this compound acts as a key intermediate in the synthesis of the target tetrahydrophthalimide-substituted indolin-2-one derivatives. It undergoes further elaboration, including the addition of a tetrahydrophthalimide substituent and subsequent C- and N-alkylations, to yield the desired final compounds with potential herbicidal activity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.